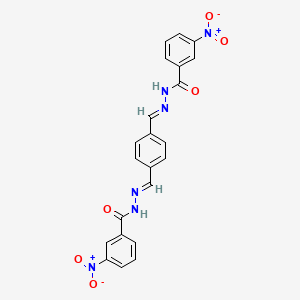
N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide)
説明
N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide), also known as PNBH, is a chemical compound that has been widely studied for its potential applications in various fields of science. PNBH is a yellow crystalline powder that is insoluble in water but soluble in organic solvents.
作用機序
The mechanism of action of N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) is not fully understood. However, it is believed that N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) exerts its biological activities by interacting with cellular components such as proteins and nucleic acids. N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) has been shown to inhibit the activity of enzymes involved in the inflammatory response and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) can inhibit the production of reactive oxygen species and reduce the expression of pro-inflammatory cytokines. N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In vivo studies have demonstrated that N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) can reduce the severity of inflammation in animal models of arthritis.
実験室実験の利点と制限
One of the advantages of N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) is its low toxicity, which makes it suitable for use in biological assays. N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) is its poor solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for research on N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide). One area of interest is the development of N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide)-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the investigation of the potential of N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are also needed to elucidate the mechanism of action of N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) and to optimize its synthesis and properties for various applications.
Conclusion:
In conclusion, N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) is a chemical compound with potential applications in various fields of science. N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) can be synthesized by the reaction of 4-nitrobenzohydrazide with 1,4-phenylenedimethylylidene in the presence of a catalyst. N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) has been extensively studied for its anti-inflammatory, antioxidant, and anticancer activities, as well as its potential as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) and to optimize its properties for various applications.
科学的研究の応用
N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) has been investigated for its anti-inflammatory, antioxidant, and anticancer activities. In biochemistry, N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) has been used as a fluorescent probe for the detection of metal ions. In materials science, N',N''-(1,4-phenylenedimethylylidene)bis(4-nitrobenzohydrazide) has been employed as a precursor for the synthesis of metal nanoparticles.
特性
IUPAC Name |
4-nitro-N-[(E)-[4-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl]methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O6/c29-21(17-5-9-19(10-6-17)27(31)32)25-23-13-15-1-2-16(4-3-15)14-24-26-22(30)18-7-11-20(12-8-18)28(33)34/h1-14H,(H,25,29)(H,26,30)/b23-13+,24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBGMIJIDHXYDL-RNIAWFEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-[(E)-[4-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl]methylideneamino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B3839566.png)
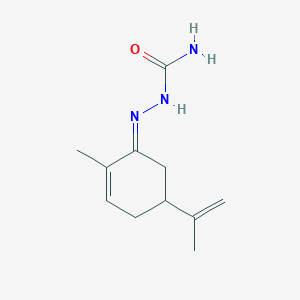
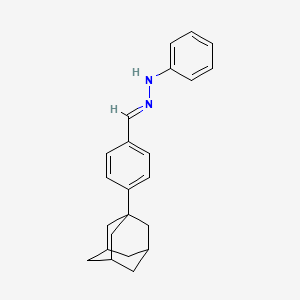
![N-{4-[(4,6-dianilino-5-nitro-2-pyrimidinyl)amino]phenyl}acetamide](/img/structure/B3839606.png)
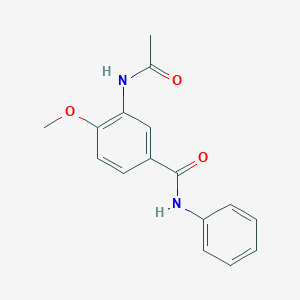
![3,4-dihydro-1,2-naphthalenedione 2-[(4-methylphenyl)hydrazone]](/img/structure/B3839616.png)
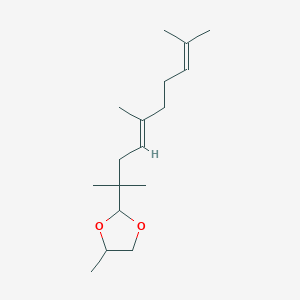

![2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B3839629.png)
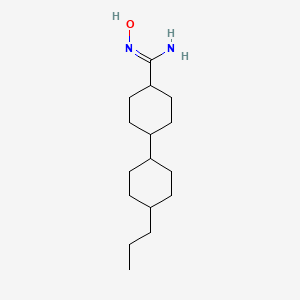
![4-[(1,4-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthracenyl)oxy]-N-(3-methoxypropyl)benzenesulfonamide](/img/structure/B3839635.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-butenamide](/img/structure/B3839637.png)
![5-(2-nitrophenyl)-2-furaldehyde {[2-(5-amino-1,3,4-thiadiazol-2-yl)acetyl]oxy}hydrazone](/img/structure/B3839643.png)
